Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
Overview
Description
Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[45]decane-8-carboxylate is a synthetic organic compound with the molecular formula C12H20N2O4 It is a spiro compound, characterized by a unique bicyclic structure that includes both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with specific reagents under controlled conditions. One common method involves the use of N,N-dimethylformamide dimethyl acetal as a reagent . The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of target proteins. This interaction can influence various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
- 1-Oxa-8-azaspiro[4.5]decan-3-ol
Uniqueness
Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Biological Activity
Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate (CAS No. 169206-55-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
- Molecular Formula : C₁₂H₂₀N₂O₄
- Molecular Weight : 256.29 g/mol
- Melting Point : 175–176 °C
- Storage Conditions : Refrigerated (2–8 °C) .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The literature describes various synthetic pathways, emphasizing the use of readily available starting materials and efficient reaction conditions. For instance, one method employs a cyclization reaction involving diazabicyclo compounds which can yield high purity products with good overall yields .
Pharmacological Properties
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes .
- Antioxidant Properties : Research has shown that this compound can scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .
- Anti-inflammatory Effects : Similar compounds in the spirodecane class have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and pathways .
Case Studies
Several case studies have highlighted the biological relevance of compounds similar to this compound:
- Study on Antimicrobial Efficacy : A recent study tested the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups .
- Oxidative Stress Research : In vitro assays demonstrated that the compound reduced oxidative stress markers in human cell lines exposed to oxidative agents .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain, corroborating its potential as an anti-inflammatory agent .
Data Summary
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₀N₂O₄ |
Molecular Weight | 256.29 g/mol |
Melting Point | 175–176 °C |
Antimicrobial Activity | Effective against S. aureus |
Antioxidant Activity | Free radical scavenging |
Anti-inflammatory Activity | Reduced cytokine levels |
Properties
IUPAC Name |
tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(16)14-6-4-12(5-7-14)8-13-9(15)17-12/h4-8H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTMXISUVQILLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434237 | |
Record name | Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169206-55-7 | |
Record name | Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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